1-(5,6-Difluoropyridin-2-yl)hydrazine
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Overview
Description
1-(5,6-Difluoropyridin-2-yl)hydrazine is a chemical compound with the molecular formula C5H5F2N3. It is characterized by the presence of two fluorine atoms attached to a pyridine ring, along with a hydrazine group.
Preparation Methods
The synthesis of 1-(5,6-Difluoropyridin-2-yl)hydrazine typically involves the reaction of 5,6-difluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(5,6-Difluoropyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazine group into an amine or other reduced forms.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide can yield methoxy-substituted derivatives, while palladium-catalyzed reactions can lead to various coupling products .
Scientific Research Applications
1-(5,6-Difluoropyridin-2-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 1-(5,6-Difluoropyridin-2-yl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydrazine group can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
1-(5,6-Difluoropyridin-2-yl)hydrazine can be compared with other fluorinated pyridines and hydrazines:
2,3,4,5,6-Pentafluoropyridine: This compound has all positions on the pyridine ring substituted with fluorine atoms, making it highly electron-deficient and reactive.
3,5-Difluoropyridine: Similar to this compound but lacks the hydrazine group, making it less versatile in chemical reactions.
1-(2,3-Difluoropyridin-4-yl)hydrazine: Another isomer with different fluorine substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5F2N3 |
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Molecular Weight |
145.11 g/mol |
IUPAC Name |
(5,6-difluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
InChI Key |
NGZYTMUAMQCRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)F)NN |
Origin of Product |
United States |
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